

An In-depth Technical Guide to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Cat. No.:	B122272

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Bromomethyl)-2-(trifluoromethyl)pyridine**, a key building block in modern medicinal and agrochemical research.

Core Chemical Information

5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group significantly influences the electronic properties of the pyridine ring, often enhancing the biological activity of the final compounds.^[1]

CAS Number: 108274-33-5^[2]

Physical and Chemical Properties

The physical and chemical properties of **5-(Bromomethyl)-2-(trifluoromethyl)pyridine** are summarized in the table below. It is a solid at room temperature with a low melting point.^{[2][3]} There is a discrepancy in the reported boiling point, with one source indicating 37-38°C, likely at reduced pressure, and another providing a predicted value of 218.4°C at atmospheric pressure.^{[2][3]}

Property	Value	Source(s)
Molecular Formula	<chem>C7H5BrF3N</chem>	[4]
Molecular Weight	240.02 g/mol	[2] [4]
Appearance	White crystalline solid, Solid-Low Melt	[2] [3] [4]
Boiling Point	37-38 °C (pressure not specified); 218.4 ± 35.0 °C (Predicted)	[2] [3]
Density	1.647 g/cm³ (Predicted)	[3]
pKa	-0.35 ± 0.22 (Predicted)	[3]
Purity	95% - 97%	[2] [4]

Safety and Handling

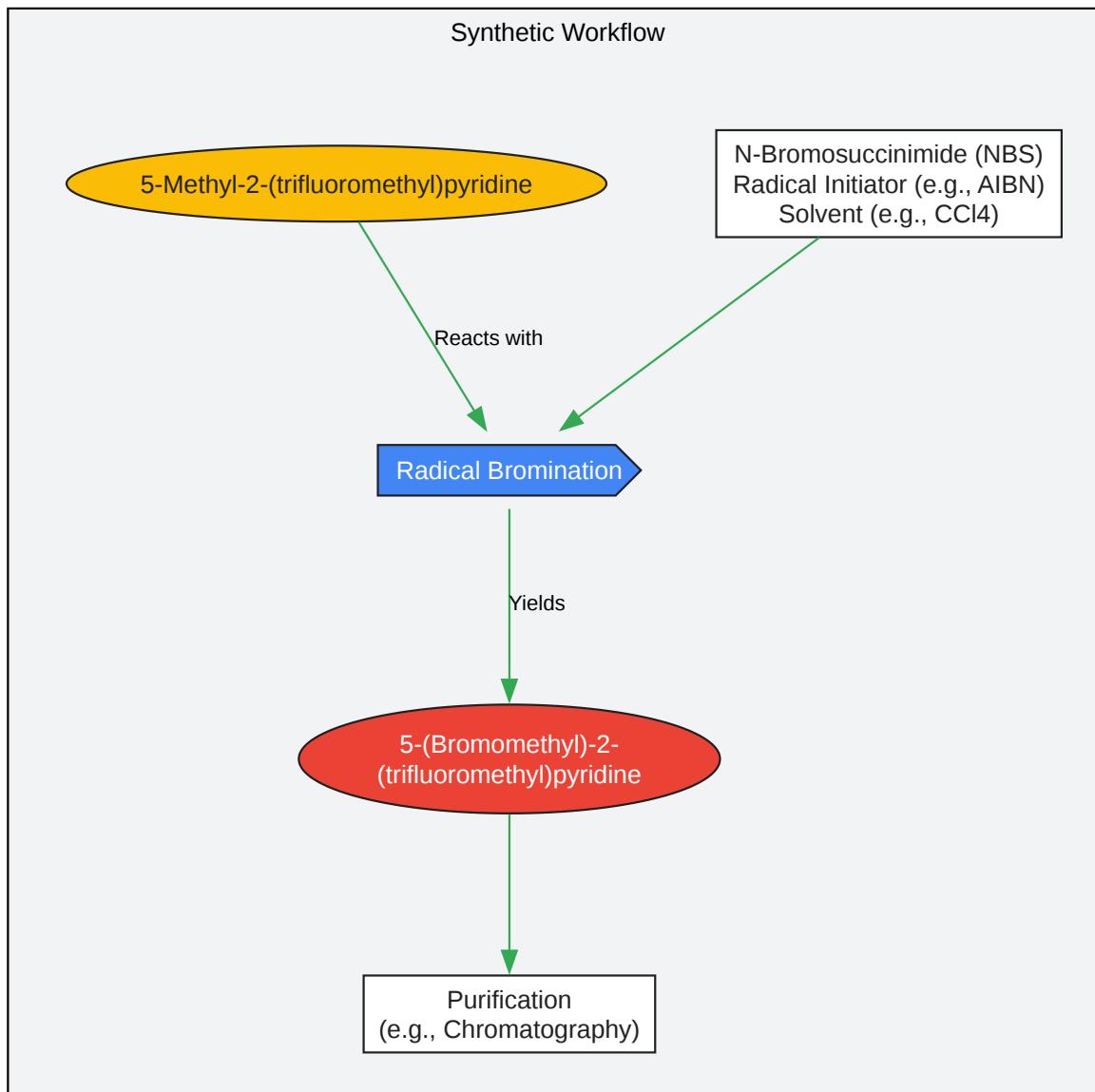
5-(Bromomethyl)-2-(trifluoromethyl)pyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.[\[5\]](#)

Hazard Information	Details	Source(s)
Signal Word	Warning	[2]
Pictogram	GHS07 (Exclamation Mark)	[2]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.	[2] [5]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[3]

Synthesis and Reactivity

While a specific detailed experimental protocol for the synthesis of **5-(Bromomethyl)-2-(trifluoromethyl)pyridine** is not readily available in the provided search results, a plausible synthetic route involves the radical bromination of 5-methyl-2-(trifluoromethyl)pyridine. This common transformation is typically achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.

A generalized workflow for its synthesis is depicted below.



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Caption: Generalized synthetic workflow for **5-(Bromomethyl)-2-(trifluoromethyl)pyridine**.

Applications in Research and Development

The trifluoromethylpyridine moiety is a privileged scaffold in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.^[1] **5-(Bromomethyl)-2-(trifluoromethyl)pyridine**, with its reactive bromomethyl group, is an excellent electrophile for introducing this scaffold into a wide range of molecules.

It is a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. For instance, it can be used in substitution reactions with various nucleophiles or in cross-coupling reactions to generate more complex molecular architectures.

The following diagram illustrates its role as a versatile building block in the synthesis of potential drug candidates.



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Caption: Logical relationship of **5-(Bromomethyl)-2-(trifluoromethyl)pyridine** in synthesis.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(Bromomethyl)-2-(trifluoromethyl)pyridine** is not provided in the search results, a general procedure for a similar transformation, the bromination of a pyrimidine, is available.^[6] Researchers can adapt this protocol for their specific needs.

General Protocol for Bromination of a Heterocycle (Adapted):

- Dissolve the starting material (e.g., 5-methyl-2-(trifluoromethyl)pyridine) in a suitable solvent (e.g., acetic acid or carbon tetrachloride).
- Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) to the solution.
- If necessary, add a radical initiator (e.g., AIBN).
- Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and the specific conditions (reagents, solvent, temperature, and reaction time) must be optimized for the synthesis of **5-(Bromomethyl)-2-(trifluoromethyl)pyridine**.

Conclusion

5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromomethyl group and an electronically modified pyridine ring makes it an attractive starting material for the development of new bioactive molecules. Proper handling and safety precautions are essential when working with this compound.

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